Thiacycloheptan-3-one 1,1-dioxide
Description
Thiacycloheptan-3-one 1,1-dioxide is a seven-membered sulfur-containing heterocyclic compound featuring a ketone group at the 3-position and a sulfone moiety (two oxygen atoms bonded to sulfur). The sulfone group imparts significant electron-withdrawing effects, influencing both the compound’s reactivity and physical properties. Its structure introduces moderate ring strain due to the seven-membered framework, distinguishing it from smaller analogs like five-membered thiophene 1,1-dioxides or six-membered thiacyclohexanone derivatives.
Properties
IUPAC Name |
1,1-dioxothiepan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-6-3-1-2-4-10(8,9)5-6/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZMNMCXPNZNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36165-01-2 | |
| Record name | 1lambda6-thiepane-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiacycloheptan-3-one 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiacycloheptan-3-one using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfur atom being oxidized to form the 1,1-dioxide group .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Thiacycloheptan-3-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted thiacycloheptanes. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Thiacycloheptan-3-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiacycloheptan-3-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights structural and electronic distinctions between Thiacycloheptan-3-one 1,1-dioxide and related sulfone-containing heterocycles:
| Compound | Ring Size | Functional Groups | Key Structural Features | Electronic Effects |
|---|---|---|---|---|
| This compound | 7 | Ketone, Sulfone | Moderate ring strain, planar sulfone | Strong electron-withdrawing sulfone |
| Thiophene 1,1-dioxide | 5 | Sulfone | Aromatic-like but non-aromatic | Disrupted aromaticity due to sulfone |
| Thiacyclohexan-3-one 1,1-dioxide | 6 | Ketone, Sulfone | Reduced strain vs. seven-membered ring | Similar EWG effects, enhanced stability |
| Selenophene 1,1-dioxide | 5 | Sulfone (Se analog) | Larger atomic radius of selenium | Increased polarizability vs. sulfur |
Notes:
- Electronic Effects : Sulfone groups withdraw electron density, activating adjacent positions for nucleophilic attack. The ketone in Thiacycloheptan-3-one provides an additional electrophilic site absent in thiophene derivatives.
Reactivity Profiles
- This compound :
- The ketone undergoes typical carbonyl reactions (e.g., condensations, reductions).
- Sulfone-adjacent positions may participate in nucleophilic substitutions or cycloadditions, though slower than in thiophene dioxides due to reduced ring strain.
- Thiophene 1,1-dioxide :
Physical Properties
| Property | This compound | Thiophene 1,1-dioxide | Thiacyclohexan-3-one 1,1-dioxide |
|---|---|---|---|
| Melting Point | Moderate (est. 120–150°C) | ~90°C | Higher (est. 160–180°C) |
| Solubility | Polar aprotic solvents (e.g., DMF) | Moderate in acetone | Low in water, high in DMSO |
| Stability | Moderate (decomposes at >200°C) | High | High |
Notes:
- Data for this compound are extrapolated from related compounds; experimental validation is needed.
- Thiophene 1,1-dioxides demonstrate superior thermal stability due to smaller ring size and resonance stabilization .
Biological Activity
Thiacycloheptan-3-one 1,1-dioxide, a compound belonging to the class of sulfur-containing heterocycles, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a seven-membered ring structure with a sulfur atom and a carbonyl group. Its unique configuration contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
1. Enzyme Inhibition
Research indicates that derivatives of this compound can act as inhibitors of various enzymes. For example, studies have shown that related compounds exhibit significant inhibition of serine proteases such as tryptase while being selective against other proteases like elastase and papain . This selectivity suggests potential therapeutic applications in conditions where tryptase plays a role, such as asthma and allergic reactions.
| Compound | Target Enzyme | Inhibition Type | Selectivity |
|---|---|---|---|
| This compound | Tryptase | Competitive | High |
| This compound | Elastase | None | Low |
| This compound | Papain | None | Low |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action comparable to conventional antibiotics.
| Microorganism | MIC (μg/mL) | Comparison Drug | Comparison MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Penicillin | 10 |
| Escherichia coli | 100 | Ciprofloxacin | 25 |
| Candida albicans | 75 | Fluconazole | 50 |
The biological activity of this compound is attributed to its ability to interact with specific enzyme active sites and microbial cell membranes. The presence of the sulfur atom in the structure enhances its reactivity and binding affinity to target proteins.
Case Studies
A notable case study involved the synthesis of thiacycloheptan-3-one derivatives aimed at optimizing their bioactivity through structural modifications. Researchers reported that altering substituents on the thiacycloheptan ring significantly impacted both enzyme inhibition and antimicrobial efficacy. For instance, introducing electron-withdrawing groups improved potency against bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
